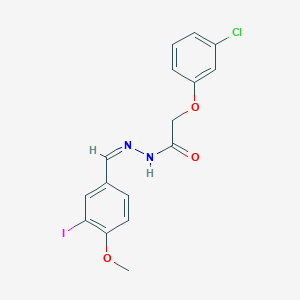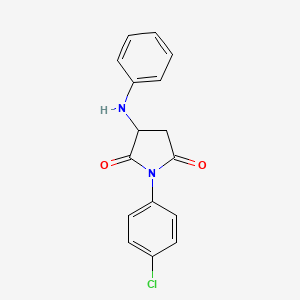
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione is a chemical compound that is widely used in scientific research. It is also known as rotenone, and its molecular formula is C23H22ClNO3. This compound is a natural pesticide that is obtained from the roots of several plants, including Derris, Lonchocarpus, and Tephrosia.
Mecanismo De Acción
The mechanism of action of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione involves the inhibition of the mitochondrial complex I enzyme. This inhibition leads to the accumulation of ROS, which can cause oxidative stress and mitochondrial dysfunction. The accumulation of ROS can also lead to the activation of several signaling pathways, including the NF-κB and Nrf2 pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione include the induction of oxidative stress and mitochondrial dysfunction. These effects can be used to study the role of oxidative stress and mitochondrial dysfunction in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione in lab experiments is its ability to induce oxidative stress and mitochondrial dysfunction, which can be used to study the role of these processes in various diseases. However, one limitation of using this compound is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione in scientific research. One direction is the study of the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of various diseases, including neurodegenerative diseases and cancer. Another direction is the development of new drugs that target mitochondrial complex I, which may have therapeutic potential in the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione has several applications in scientific research. It is commonly used as a mitochondrial complex I inhibitor, which means that it inhibits the activity of the enzyme complex I in the mitochondrial electron transport chain. This inhibition leads to the accumulation of reactive oxygen species (ROS), which can be used to study oxidative stress and mitochondrial dysfunction.
Propiedades
IUPAC Name |
3-anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWIUACOFFFSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

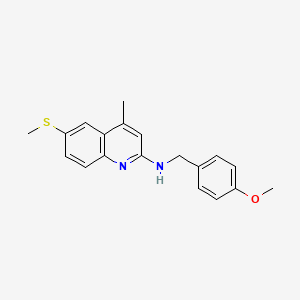
![5,8-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3861216.png)
![1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3861228.png)
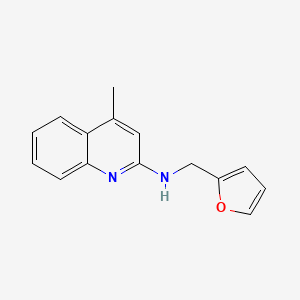

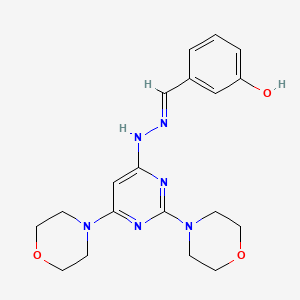
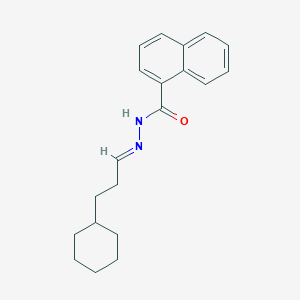
![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(4-bromobenzamide)](/img/structure/B3861307.png)
![3-[({5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2-furyl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B3861316.png)
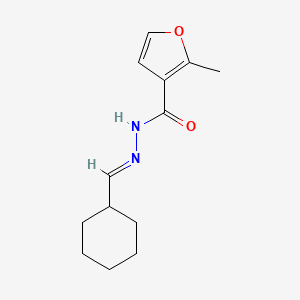
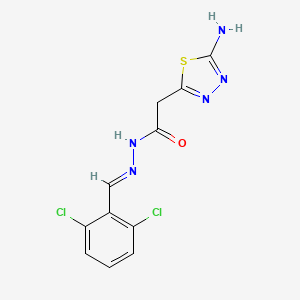
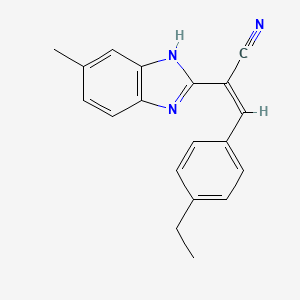
![2-[(3-propylmorpholin-4-yl)methyl]quinoline](/img/structure/B3861334.png)
